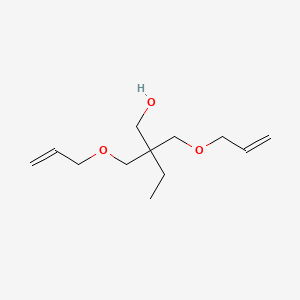
Trimethylolpropane diallyl ether
Übersicht
Beschreibung
Trimethylolpropane diallyl ether (TMPAE) is an unsaturated allyl ether . It is a clear colorless liquid with an average of one hydroxyl group and two double bonds .
Synthesis Analysis
TMPAE can be synthesized by the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials . A new process for the preparation of TMPAE has been developed using solid sodium hydroxide, trihydroxy methyl propane, and allyl . Another method involves the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide .
Chemical Reactions Analysis
The synthesis of TMPAE involves the Williamson esterification reaction . During the synthesis, high-boiling by-products are produced, which can be converted into a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .
Physical And Chemical Properties Analysis
TMPAE is a clear colorless liquid . It has a refractive index of 1.458 (lit.) and a density of 0.955 g/mL at 25 °C (lit.) . The boiling point is 135 °C/13 mmHg (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetracene Monomers
TMPAE can be used in the synthesis of isophorone diisocyanate (IPDI) based tetracene monomers . These monomers can further be used in the formation of polymer dispersed liquid crystals . This application is particularly important in the field of materials science and engineering, where these liquid crystals are used in a variety of applications, including display technologies.
Formation of Polymer Dispersed Liquid Crystals
Following the synthesis of tetracene monomers, TMPAE can be used in the formation of polymer dispersed liquid crystals . These liquid crystals have unique optical properties that make them useful in a variety of applications, including display technologies and optical communication systems.
Synthesis of Allyl Ether Based Dendrimers
TMPAE can also be used in the synthesis of allyl ether based dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in a variety of applications, including drug delivery systems, sensors, and catalysts.
Coatings
The allyl ether based dendrimers synthesized using TMPAE find potential usage in coatings . These coatings can be used to protect a variety of surfaces, including metals, plastics, and glass, from environmental damage.
Unsaturated Polyesters for Direct Gloss Coatings
Trimethylolpropane Diallyl Ether is mainly used in unsaturated polyesters for direct gloss coatings . These coatings are used to provide a high-gloss finish to a variety of surfaces, including automotive parts, furniture, and consumer electronics.
Williamson Esterification Reaction
TMPAE is an unsaturated allyl ether that can be synthesized by Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials . This reaction is a key process in organic chemistry, used for the synthesis of a wide range of compounds.
Safety and Hazards
TMPAE should be handled with care to avoid contact with skin, eyes, or clothing. It should be stored in a dry and cool place, away from heat and direct sunlight . In case of accidental contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Wirkmechanismus
Target of Action
Trimethylolpropane diallyl ether (TMPAE) is an unsaturated allyl ether It is known to be used in the synthesis of various compounds, suggesting that its targets could be the reactants in these synthesis reactions .
Mode of Action
TMPAE can be synthesized by the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It is used in the synthesis of isophorone diisocyanate (ipdi) based tetracene monomers, which can further be used in the formation of polymer dispersed liquid crystals . It can also be used in the synthesis of allyl ether-based dendrimers that find potential usage in coatings .
Result of Action
The molecular and cellular effects of TMPAE’s action are primarily observed in its role in the synthesis of other compounds. For instance, it contributes to the formation of polymer dispersed liquid crystals and allyl ether-based dendrimers .
Action Environment
The action, efficacy, and stability of TMPAE can be influenced by various environmental factors. For instance, the Williamson esterification reaction used to synthesize TMPAE requires specific conditions, including the presence of sodium hydroxide and allyl chloride . Furthermore, safety data suggests that TMPAE should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Eigenschaften
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDHWOPFRTWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COCC=C)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044976 | |
| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trimethylolpropane diallyl ether | |
CAS RN |
682-09-7 | |
| Record name | Trimethylolpropane diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane diallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(allyloxymethyl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE DIALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58WDK0444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



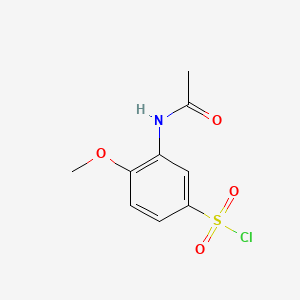
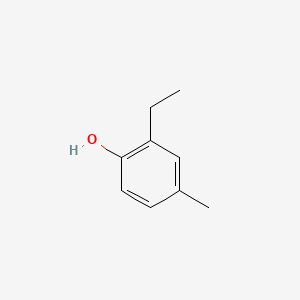
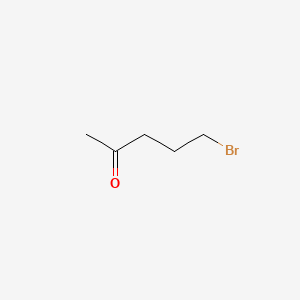
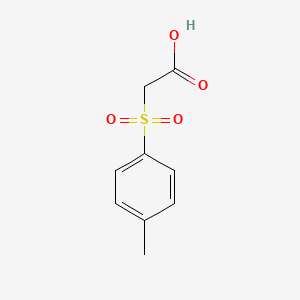
![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)
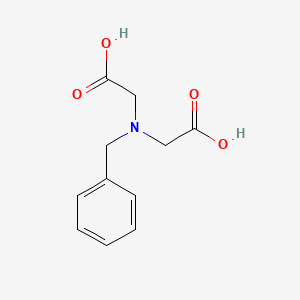
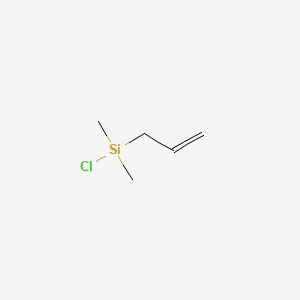
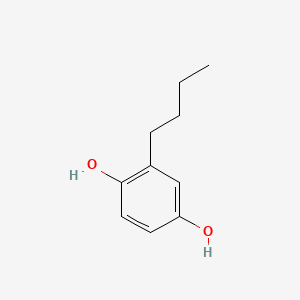
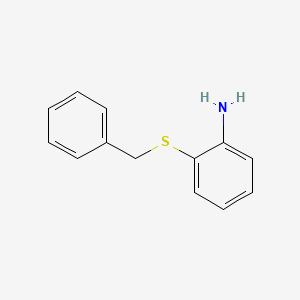
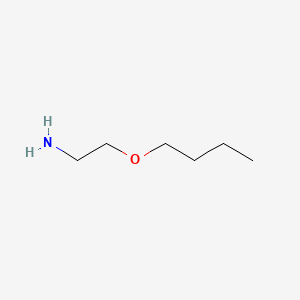
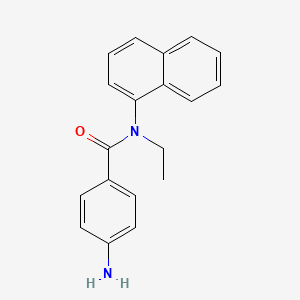
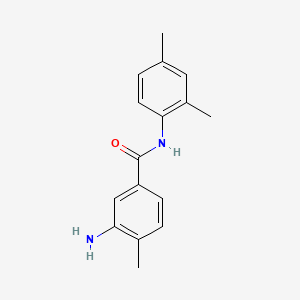
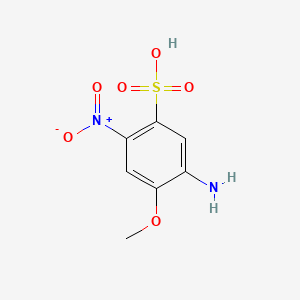
![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)